molecular formula C12H8FNO3 B3020592 1-Fluoro-3-(4-nitrophenoxy)benzene CAS No. 34859-79-5

1-Fluoro-3-(4-nitrophenoxy)benzene

Cat. No. B3020592
CAS RN: 34859-79-5
M. Wt: 233.198
InChI Key: KEPNOAVJAHCJDK-UHFFFAOYSA-N
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Description

“1-Fluoro-3-(4-nitrophenoxy)benzene” is a chemical compound with the molecular formula C12H8FNO3 and a molecular weight of 233.2 . It is used in the synthesis of various fluoroaromatic compounds .


Synthesis Analysis

The synthesis of “1-Fluoro-3-(4-nitrophenoxy)benzene” can be achieved from 3-Fluorophenol and 1-Bromo-4-nitrobenzene . The exact process and conditions for this synthesis might vary and would be detailed in specific scientific literature.


Molecular Structure Analysis

The molecular structure of “1-Fluoro-3-(4-nitrophenoxy)benzene” consists of a benzene ring with a fluorine atom and a nitrophenoxy group attached to it . The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Fluoro-3-(4-nitrophenoxy)benzene” include its molecular weight (233.2), and its molecular formula (C12H8FNO3) . Other properties like boiling point, melting point, and density can be determined experimentally .

Scientific Research Applications

  • Synthesis of Novel Chemical Compounds :

    • 1-Fluoro-3-(4-nitrophenoxy)benzene has been used in the synthesis of various novel chemical compounds. For instance, it has been involved in the preparation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which further undergoes nucleophilic aromatic substitution, leading to new (pentafluorosulfanyl)benzenes with diverse substitution patterns (Javier Ajenjo et al., 2016). Such synthesis methods expand the range of chemical compounds available for various industrial and research purposes.
  • Development of Polyimide Materials :

    • This compound is also significant in the synthesis and characterization of novel fluorine-containing polyetherimide materials. These materials are of interest due to their excellent thermal stability and potential applications in various fields, including coatings and semiconductors (Yu Xin-hai, 2010).
  • Fabrication of Chromophoric Xerogels :

    • The compound has been utilized in the fabrication of chromophoric sol-gel materials. This process involves the nucleophilic substitution of the fluoro substituent of an activated aromatic molecule, leading to the development of materials with potential applications in optical technologies (A. Seifert et al., 2003).
  • Radioligand Synthesis for PET Imaging :

    • In the field of medical imaging, this compound has been used in the synthesis of radioligands for positron emission tomography (PET). These radioligands are crucial for molecular imaging in neurological studies (S. Telu et al., 2011).
  • Preparation of Fluorinated Polyimides :

    • The synthesis of soluble fluoro-polyimides using 1-Fluoro-3-(4-nitrophenoxy)benzene as a precursor is another significant application. These polyimides are known for their high thermal stability, low moisture absorption, and potential use in engineering plastics and membrane materials (K. Xie et al., 2001).
  • Development of Optical Waveguides :

    • The compound has been used in the synthesis of polymers for potential use as materials in optical waveguides. This application is relevant in the field of telecommunications and data transfer technologies (Shude Xiao et al., 2003).
  • Molecular Structure Analysis and DNA Binding Studies :

    • In molecular biology, derivatives of 1-Fluoro-3-(4-nitrophenoxy)benzene have been studied for their ability to bind to DNA, contributing to the understanding of molecular interactions and potential applications in drug development (A. Haider et al., 2011).

Safety And Hazards

Like all chemicals, “1-Fluoro-3-(4-nitrophenoxy)benzene” should be handled with care. Users should avoid breathing in dust, avoid prolonged or repeated contact with skin, and wash thoroughly after handling . It should be used only in well-ventilated areas and kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

1-fluoro-3-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNOAVJAHCJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-(4-nitrophenoxy)benzene

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-chloro-nitrobenzene and m-fluoro-phenol in tetra-hydrofuran in the presence of sodium hydride were reacted to obtain 3-(4-nitrophenoxy)-fluorobenzene which was nitrated to form 4-nitro-3-(4-nitrophenoxy)-fluorobenzene which was reacted as in Example 1 to obtain 0-[4-nitro-3-(4-nitrophenoxy)-phenyl]-hydroxylamine melting at 132° C.
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